2-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-6-methoxyfuro[2,3-b]quinoline
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Overview
Description
WAY-330324 is a chemical compound with the molecular formula C₁₉H₂₁N₃O₃S. It is primarily used in scientific research and is known for its high purity and stability. The compound is stored as a powder at -20°C for long-term stability and is used in various research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-330324 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional Group Introduction:
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98.0%.
Industrial Production Methods
Industrial production of WAY-330324 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the initial synthesis steps.
Automated Purification: Industrial purification methods include automated chromatography and crystallization processes to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-330324 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Halogens, alkylating agents; conditionsoften in the presence of a catalyst or under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
WAY-330324 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays to study enzyme interactions and protein functions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of WAY-330324 involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
WAY-330324 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: An oxytocin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
Compared to these compounds, WAY-330324 is unique in its specific binding affinity and stability, making it particularly useful in certain research applications .
Properties
Molecular Formula |
C23H20FN3O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxyfuro[2,3-b]quinolin-2-yl)methanone |
InChI |
InChI=1S/C23H20FN3O3/c1-29-17-6-7-19-15(13-17)12-16-14-21(30-22(16)25-19)23(28)27-10-8-26(9-11-27)20-5-3-2-4-18(20)24/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
VLBBOSIYTZYYDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=C(N=C2C=C1)OC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
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